molecular formula C12H12ClNO3 B1468701 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1488876-26-1

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468701
CAS No.: 1488876-26-1
M. Wt: 253.68 g/mol
InChI Key: FFDLPIRBJMIMBW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H12ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chlorobenzoyl group attached to the pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid typically involves the acylation of pyrrolidine-3-carboxylic acid with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous or organic solvent under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the 4-chlorobenzoyl group, making it less hydrophobic and potentially less active in certain biological assays.

    4-Chlorobenzoyl derivatives: Compounds like 4-chlorobenzoyl chloride or 4-chlorobenzoyl alcohol share the 4-chlorobenzoyl moiety but differ in their overall structure and reactivity.

Uniqueness: 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the 4-chlorobenzoyl group, which imparts specific chemical and biological properties. This combination allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.

Properties

IUPAC Name

1-(4-chlorobenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)11(15)14-6-5-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDLPIRBJMIMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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